(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one (R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13317610
InChI: InChI=1S/C13H13NO3/c1-2-6-12(15)14-11(9-17-13(14)16)10-7-4-3-5-8-10/h2-8,11H,9H2,1H3/b6-2+/t11-/m0/s1
SMILES: CC=CC(=O)N1C(COC1=O)C2=CC=CC=C2
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one

CAS No.:

Cat. No.: VC13317610

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one -

Specification

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name (4R)-3-[(E)-but-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C13H13NO3/c1-2-6-12(15)14-11(9-17-13(14)16)10-7-4-3-5-8-10/h2-8,11H,9H2,1H3/b6-2+/t11-/m0/s1
Standard InChI Key DCVIMWRFFDRWJM-GSQGTZRGSA-N
Isomeric SMILES C/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
SMILES CC=CC(=O)N1C(COC1=O)C2=CC=CC=C2
Canonical SMILES CC=CC(=O)N1C(COC1=O)C2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a 1,3-oxazolidin-2-one core substituted at position 3 with an (E)-but-2-enoyl group and at position 4 with a phenyl group (Figure 1). The (R)-configuration at C4 and (E)-geometry of the α,β-unsaturated ketone are critical for its stereochemical behavior .

Molecular Formula: C₁₃H₁₃NO₃
Molecular Weight: 231.25 g/mol
IUPAC Name: (4R)-4-phenyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one

The oxazolidinone ring adopts a planar conformation, while the phenyl group at C4 induces steric bulk that directs nucleophilic attack during Michael additions .

Synthesis and Characterization

Preparation Methods

(R,E)-3-But-2-enoyl-4-phenyloxazolidin-2-one is synthesized via acylation of (R)-4-phenyloxazolidin-2-one with (E)-but-2-enoyl chloride under mild conditions (Table 1) .

Table 1: Synthesis Conditions

ReagentSolventTemperatureYield (%)
(E)-But-2-enoyl chlorideCH₂Cl₂0°C → RT85–90

The reaction proceeds via nucleophilic acyl substitution, with triethylamine typically used to scavenge HCl . The (E)-geometry of the enoyl group is preserved by avoiding harsh conditions that could promote isomerization.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 6.85 (dd, J = 15.4 Hz, 1H, CH=CHCO), 6.15 (d, J = 15.4 Hz, 1H, CH=CHCO), 4.75–4.65 (m, 1H, C4-H), 4.30 (t, J = 8.9 Hz, 1H, C5-H), 3.95 (dd, J = 8.9 Hz, 1H, C5-H), 1.95 (d, J = 6.7 Hz, 3H, CH₃) .

  • IR (cm⁻¹): 1775 (C=O, oxazolidinone), 1705 (C=O, enoyl), 1640 (C=C) .

Reactivity and Mechanistic Insights

Michael Addition Reactions

The compound serves as an electrophilic partner in Michael additions, reacting with glycine equivalents or other nucleophiles to form β-substituted products with >98% diastereoselectivity .

Mechanism:

  • Base Activation: A non-chelating base (e.g., DBU) deprotonates the glycine derivative, generating a nucleophilic enolate .

  • Stereoselective Attack: The enolate attacks the β-carbon of the (E)-enoyl group, guided by the oxazolidinone’s (R)-configuration. The phenyl group at C4 sterically blocks one face, ensuring anti-periplanar addition .

Table 2: Representative Michael Additions

NucleophileConditionsProduct Diastereoselectivity (%)Yield (%)
Ni(II)-Glycine complexDMF, DBU, RT>9895
Lithium enolateTHF, −78°C>9888

Applications in Organic Synthesis

Synthesis of β-Substituted Amino Acids

The compound’s adducts are hydrolyzed to β-substituted pyroglutamic acids, precursors to constrained peptides (e.g., Baclofen) . For example:

  • Hydrolysis: Adducts treated with HCl/MeOH yield glutamic acid derivatives.

  • Cyclization: Acid-catalyzed lactamization forms pyroglutamates .

Preparation of Heterocycles

Tandem Michael-Aldol reactions with aldehydes produce tricyclic intermediates, which are converted to propane-1,3-diols bearing three contiguous stereocenters .

Stereochemical Control

Role of (R)-Configuration

The (R)-phenyl group creates a chiral environment that enforces facial selectivity. Nucleophiles approach from the less hindered Re face, leading to (2R,3R)-configured adducts .

(E)-Geometry Effects

The (E)-enoyl group ensures optimal orbital alignment for conjugate addition, minimizing side reactions like 1,2-addition .

Comparative Analysis with Analogues

Table 3: Reactivity of Oxazolidinone Derivatives

CompoundReaction Rate (Relative)Diastereoselectivity (%)
(R,E)-3-But-2-enoyl-4-phenyl1.0>98
(S,E)-3-Cinnamoyl-4-phenyl0.8>98
(R,Z)-3-But-2-enoyl-4-phenyl0.375

Bulkier substituents (e.g., cinnamoyl) slow reaction rates but maintain selectivity, while (Z)-isomers exhibit reduced stereocontrol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator